3-Methyl-4-nitroisoxazol-5-amine

Description

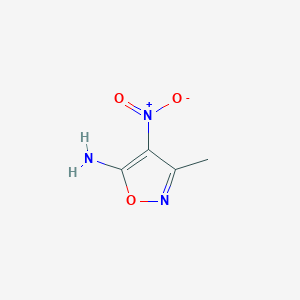

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitro-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c1-2-3(7(8)9)4(5)10-6-2/h5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYUCAPNMJIWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302663 | |

| Record name | 3-methyl-4-nitroisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41230-51-7 | |

| Record name | 41230-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-4-nitroisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-3-methyl-4-nitroisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methyl-4-nitroisoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a feasible synthetic pathway for 3-Methyl-4-nitroisoxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis commences with the commercially available starting material, 3,5-dimethyl-4-nitroisoxazole, and proceeds through a three-step sequence involving radical bromination, Gabriel synthesis, and subsequent hydrazinolysis to yield the target primary amine. This document outlines the experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed via the following three steps, starting from 3,5-dimethyl-4-nitroisoxazole:

-

Step 1: Bromination of 3,5-dimethyl-4-nitroisoxazole. The synthesis initiates with the free-radical bromination of the 5-methyl group of 3,5-dimethyl-4-nitroisoxazole using N-bromosuccinimide (NBS) as the bromine source and a radical initiator. This step yields the key intermediate, 5-(bromomethyl)-3-methyl-4-nitroisoxazole.

-

Step 2: Gabriel Synthesis of N-(3-methyl-4-nitroisoxazol-5-ylmethyl)phthalimide. The bromide intermediate is then subjected to a Gabriel synthesis. This classic method for preparing primary amines involves the nucleophilic substitution of the bromine atom by potassium phthalimide to form N-(3-methyl-4-nitroisoxazol-5-ylmethyl)phthalimide. This approach is favored as it prevents the formation of over-alkylated byproducts.

-

Step 3: Hydrazinolysis to this compound. The final step involves the cleavage of the phthalimide group from the intermediate using hydrazine hydrate (the Ing-Manske procedure). This reaction releases the desired primary amine, this compound, and forms a stable phthalhydrazide precipitate, which can be easily removed by filtration.

The overall synthetic pathway is depicted in the following diagram:

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of this compound.

Step 1: Synthesis of 5-(Bromomethyl)-3-methyl-4-nitroisoxazole

This procedure details the free-radical bromination of the starting material.

Methodology:

-

A solution of 3,5-dimethyl-4-nitroisoxazole in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile, AIBN) are added to the solution.

-

The reaction mixture is heated to reflux and irradiated with a UV lamp to facilitate the initiation of the radical reaction.

-

The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 5-(bromomethyl)-3-methyl-4-nitroisoxazole.

| Parameter | Value |

| Starting Material | 3,5-dimethyl-4-nitroisoxazole |

| Reagents | N-bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN |

| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN) |

| Reaction Temperature | Reflux |

| Initiation | UV irradiation |

| Purification | Column Chromatography |

Step 2: Synthesis of N-(3-methyl-4-nitroisoxazol-5-ylmethyl)phthalimide

This section describes the Gabriel synthesis to form the phthalimide-protected amine.

Methodology:

-

In a round-bottom flask, 5-(bromomethyl)-3-methyl-4-nitroisoxazole is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

Potassium phthalimide is added to the solution, and the mixture is stirred at an elevated temperature (e.g., 80-100 °C).

-

The reaction is monitored by TLC until the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to yield N-(3-methyl-4-nitroisoxazol-5-ylmethyl)phthalimide.

| Parameter | Value |

| Starting Material | 5-(bromomethyl)-3-methyl-4-nitroisoxazole |

| Reagents | Potassium Phthalimide |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | 80-100 °C |

| Work-up | Precipitation in water and filtration |

Step 3: Synthesis of this compound

The final step involves the deprotection of the phthalimide to yield the target primary amine.

Methodology:

-

N-(3-methyl-4-nitroisoxazol-5-ylmethyl)phthalimide is suspended in a solvent such as ethanol or methanol in a round-bottom flask.

-

Hydrazine hydrate is added to the suspension, and the mixture is heated to reflux.

-

A precipitate of phthalhydrazide will form as the reaction proceeds.

-

The reaction progress is monitored by TLC.

-

Once the reaction is complete, the mixture is cooled to room temperature, and the phthalhydrazide precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is taken up in a suitable solvent and washed with an aqueous base to remove any remaining phthalhydrazide.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound, which can be further purified by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | N-(3-methyl-4-nitroisoxazol-5-ylmethyl)phthalimide |

| Reagents | Hydrazine Hydrate |

| Solvent | Ethanol or Methanol |

| Reaction Temperature | Reflux |

| Byproduct | Phthalhydrazide (removed by filtration) |

| Purification | Recrystallization or Column Chromatography |

Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis of this compound. Please note that the yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 3,5-Dimethyl-4-nitroisoxazole | N-Bromosuccinimide, BPO/AIBN | 5-(Bromomethyl)-3-methyl-4-nitroisoxazole | 60-80 |

| 2 | 5-(Bromomethyl)-3-methyl-4-nitroisoxazole | Potassium Phthalimide | N-(3-methyl-4-nitroisoxazol-5-ylmethyl)phthalimide | 70-90 |

| 3 | N-(3-methyl-4-nitroisoxazol-5-ylmethyl)phthalimide | Hydrazine Hydrate | This compound | 80-95 |

| Overall | 3,5-Dimethyl-4-nitroisoxazole | This compound | 34-68 |

Logical Workflow Diagram

The logical progression of the experimental work is illustrated in the following workflow diagram.

Caption: Experimental workflow for the synthesis of this compound.

This comprehensive guide provides a robust framework for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform the synthesis in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction conditions may require optimization to achieve the best results.

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-4-nitroisoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of the heterocyclic compound 3-Methyl-4-nitroisoxazol-5-amine. Due to the limited publicly available experimental data for this specific molecule, this document outlines its fundamental identifiers and predicted properties. It is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis. The guide highlights the current knowledge gaps regarding its experimental physicochemical characteristics and biological activity, underscoring the need for further empirical investigation.

Introduction

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing a nitrogen and an oxygen atom in adjacent positions. The presence of both a nitro group and an amine group on the isoxazole ring suggests a potential for diverse chemical reactivity and biological applications. Nitroaromatic compounds are of significant interest in medicinal chemistry for their potential as therapeutic agents, while the amine group provides a site for further functionalization. This guide aims to consolidate the known physicochemical information for this compound.

Chemical Identity

A summary of the key identifiers for this compound is provided in the table below.

| Identifier | Value | Source |

| IUPAC Name | 3-methyl-4-nitro-1,2-oxazol-5-amine | [1] |

| CAS Number | 41230-51-7 | [1][2] |

| Molecular Formula | C₄H₅N₃O₃ | [1][3] |

| Molecular Weight | 143.10 g/mol | [1] |

| Canonical SMILES | CC1=NOC(=C1--INVALID-LINK--[O-])N | [3] |

| InChI Key | NRYUCAPNMJIWFE-UHFFFAOYSA-N | [3] |

Physicochemical Properties

| Property | Value | Method | Source |

| Melting Point | Data not available | - | - |

| Boiling Point | Data not available | - | - |

| Solubility | Data not available | - | - |

| pKa | Data not available | - | - |

| logP (XlogP3-AA) | 0.8 | Predicted | [3] |

Note: The octanol-water partition coefficient (logP) is a predicted value and provides an estimation of the compound's lipophilicity. A value of 0.8 suggests that the compound has a relatively balanced solubility profile between lipids and water.

Experimental Protocols

Specific experimental protocols for the determination of the physicochemical properties of this compound have not been reported in the reviewed literature. However, general methodologies for characterizing similar compounds can be referenced:

-

Melting Point Determination: A standard method involves using a capillary melting point apparatus. The crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

-

Solubility Determination: The solubility in various solvents (e.g., water, ethanol, DMSO) can be determined by adding a known amount of the compound to a specific volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or HPLC.

-

pKa Determination: For compounds with acidic or basic properties, the pKa can be determined using potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. These methods involve monitoring changes in a physical property (e.g., pH, absorbance) as a function of the solution's pH.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Commercial suppliers may offer access to such data upon request[4].

Biological Activity and Signaling Pathways

As of the date of this publication, there is no information available in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Therefore, a signaling pathway diagram cannot be provided.

Synthesis

While a specific, detailed synthesis protocol for this compound is not fully described, the synthesis of related 5-amino-3-methylisoxazole derivatives often involves the cyclization of a β-ketonitrile with hydroxylamine, followed by nitration. The general synthetic approach for the isoxazole ring system is well-established in organic chemistry.

To illustrate a potential synthetic workflow, a generalized experimental workflow for the synthesis and characterization of a hypothetical isoxazole derivative is presented below.

Caption: A generalized workflow for the synthesis and characterization of a substituted isoxazole.

Conclusion and Future Directions

This technical guide consolidates the limited available information on the physicochemical properties of this compound. The scarcity of experimental data highlights a significant knowledge gap. Future research should focus on the experimental determination of its core physicochemical properties, including melting point, boiling point, solubility in various pharmaceutically relevant solvents, and its acid dissociation constant (pKa). Furthermore, biological screening is essential to elucidate any potential therapeutic activities and to understand its mechanism of action, which would enable the mapping of any relevant signaling pathways. Such data would be invaluable for assessing its potential in drug discovery and development.

References

In-Depth Technical Guide: 3-Methyl-4-nitroisoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available information on 3-Methyl-4-nitroisoxazol-5-amine, a heterocyclic compound with potential applications in chemical synthesis and drug discovery. The document covers the chemical identity, structural details, and a discussion of the potential reactivity and biological significance of its core motifs. While detailed experimental data for this specific molecule is not extensively available in public literature, this guide consolidates the foundational information and provides context based on related structures.

Chemical Identity and Structure

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The presence of a nitro group (-NO2), an amine group (-NH2), and a methyl group (-CH3) on the isoxazole core suggests a molecule with diverse chemical reactivity and potential for biological activity.

Core Data

The fundamental chemical identifiers for this compound are summarized in the table below for easy reference.

| Identifier | Value | Source |

| CAS Number | 41230-51-7 | [1] |

| Molecular Formula | C4H5N3O3 | [1][2] |

| Molecular Weight | 143.102 g/mol | [1] |

| IUPAC Name | 3-methyl-4-nitro-1,2-oxazol-5-amine | [1] |

| SMILES | CC1=NOC(N)=C1--INVALID-LINK--=O | [1] |

| InChIKey | NRYUCAPNMJIWFE-UHFFFAOYSA-N | [1][2] |

Chemical Structure

The two-dimensional structure of this compound highlights the key functional groups attached to the central isoxazole ring.

Synthesis and Reactivity

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not readily found in the surveyed literature. However, the synthesis of related nitroisoxazole derivatives often involves the nitration of a corresponding isoxazole precursor. For instance, the synthesis of related compounds like methyl 3-methoxy-4-nitroisoxazole-5-carboxylate involves the nitration of a methoxyisoxazole precursor using reagents like triflic anhydride and tetramethylammonium nitrate.[3] The resulting nitro compound can then sometimes be reduced to an amine.[3]

The reactivity of the this compound scaffold is influenced by its functional groups:

-

The nitro group is a strong electron-withdrawing group, which can activate the isoxazole ring for certain nucleophilic reactions.

-

The amine group is a nucleophile and can participate in reactions such as acylation, alkylation, and diazotization.

-

The methyl group on the isoxazole ring can exhibit reactivity, particularly in condensation reactions if a suitable base is used. For example, the methyl group at the 5-position of 3,5-dialkyl-4-nitroisoxazoles is known to be reactive for generating carbanions that can undergo Knoevenagel condensation and Michael addition reactions.[4]

Derivatives of this core structure, such as 3-methyl-4-nitro-5-styrylisoxazoles, have been shown to be effective Michael acceptors, reacting with S-nucleophiles.[4][5] This suggests that the 4-nitroisoxazole moiety is a versatile scaffold for synthetic transformations.

Potential Biological Activity and Applications

While specific biological data for this compound is scarce in the public domain, the structural motifs present in the molecule are found in compounds with a wide range of biological activities.

-

Isoxazole Core: The isoxazole ring is a common scaffold in medicinal chemistry, found in various approved drugs and clinical candidates. Its presence can confer favorable pharmacokinetic properties.

-

Nitro Group: Aromatic and heterocyclic nitro compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiparasitic properties.[6] For example, nitro-containing molecules like 5-nitroimidazoles are used in the treatment of anaerobic infections.[6] Some isoxazole derivatives have shown antifungal activity, with the nitroso group being essential for their effect.[7]

-

Amine Group: The primary amine provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Given these features, this compound could serve as a valuable building block in drug discovery programs targeting infectious diseases or other therapeutic areas where nitro-heterocycles have shown promise. A logical workflow for its potential use in early-stage drug discovery is outlined below.

Conclusion and Future Directions

This compound (CAS: 41230-51-7) is a well-defined chemical entity. While detailed experimental and biological data are not widely published, its structure suggests significant potential as a scaffold in medicinal chemistry and as a building block for more complex molecules. The combination of the isoxazole core, a nitro group, and a reactive amine function makes it a compound of interest for further investigation.

Future research efforts should focus on:

-

Developing and publishing a robust, high-yield synthesis protocol.

-

Screening the compound and its derivatives for a wide range of biological activities, particularly antimicrobial and anticancer effects.

-

Conducting SAR studies to understand the contribution of each functional group to any observed biological activity.

This foundational guide serves to highlight the identity and potential of this compound, providing a starting point for researchers interested in exploring its chemistry and therapeutic applications.

References

- 1. 3-METHYL-4-NITRO-1,2-OXAZOL-5-AMINE | CAS 41230-51-7 [matrix-fine-chemicals.com]

- 2. PubChemLite - 5-amino-3-methyl-4-nitroisoxazole (C4H5N3O3) [pubchemlite.lcsb.uni.lu]

- 3. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

reactivity of the amine group in 3-Methyl-4-nitroisoxazol-5-amine

An In-depth Technical Guide to the Reactivity of the Amine Group in 3-Methyl-4-nitroisoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its utility as a synthetic building block is largely dictated by the reactivity of its functional groups. This technical guide provides an in-depth analysis of the chemical reactivity of the C5-amine group, focusing on its electronic characteristics, basicity, and participation in key chemical transformations. The information presented herein is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this molecule.

Electronic Structure and its Influence on Amine Reactivity

The reactivity of the primary amine at the C5 position of the isoxazole ring is profoundly influenced by the electronic environment imposed by the heterocyclic system and the strongly electron-withdrawing nitro group at the C4 position.

-

Inductive and Resonance Effects: The nitro group exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M).

-

Lone Pair Delocalization: The lone pair of electrons on the amine nitrogen is delocalized into the isoxazole ring system. This delocalization is further enhanced by the C4-nitro group, effectively reducing the electron density on the nitrogen atom. This is consistent with findings for similar structures where the amino nitrogen exhibits sp² hybridization, and the lone pair is unavailable for hydrogen-bond interactions as an acceptor.[1]

These combined electronic effects result in a significant deactivation of the amine group, rendering it substantially less nucleophilic and less basic than typical aliphatic or even aromatic amines. Studies on related compounds have confirmed that the strong electron-withdrawing effect of a nitro group significantly reduces the reactivity of an adjacent amino group.[2]

Basicity of the Amine Group

| Compound | Structure | Hybridization of N | pKa of Conjugate Acid (pKaH) | Basicity |

| Cyclohexylamine | C₆H₁₁NH₂ | sp³ | ~10.6 | Strong |

| Aniline | C₆H₅NH₂ | sp² | 4.6 | Weak |

| Pyridine | C₅H₅N | sp² | 5.2 | Weak |

| This compound | C₄H₅N₃O₃ | sp² (expected) | Very Low (estimated < 1) | Very Weak |

Table 1: Qualitative Comparison of Amine Basicity. The pKaH for the target molecule is an estimate based on the powerful deactivating effects of the 4-nitroisoxazole system.

Key Chemical Transformations of the Amine Group

Due to its low nucleophilicity, reactions involving the 5-amino group often require forcing conditions or prior activation of the amine.

N-Acylation and N-Alkylation

Direct acylation or alkylation of the amine is expected to be challenging. However, the amine can be deprotonated with a strong base, such as sodium hydride (NaH), to form a highly nucleophilic sodium salt. This salt can then react with electrophiles like acyl chlorides or alkyl halides. This two-step approach has been successfully employed for structurally similar 5-amino-3-(5-nitro-2-furyl)isoxazoles.[4]

Experimental Protocol: N-Acylation (Adapted) [4]

-

Amine Activation: To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) portion-wise at 0 °C.

-

Salt Formation: Allow the mixture to stir at room temperature for 1 hour, during which time the evolution of hydrogen gas should cease, indicating the formation of the sodium salt.

-

Electrophile Addition: Cool the resulting suspension back to 0 °C and add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise.

-

Reaction: Let the reaction mixture warm to room temperature and stir for 4-12 hours, monitoring by TLC for the consumption of the starting material.

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Diazotization

Primary aromatic and heterocyclic amines can undergo diazotization to form diazonium salts, which are versatile intermediates for synthesizing a wide range of derivatives. Given the extremely weak basicity of this compound, this reaction would not proceed under standard aqueous acidic conditions. It requires a strong, non-aqueous diazotizing agent, such as nitrosylsulfuric acid, typically in a mixture of sulfuric and phosphoric or acetic acids.

Experimental Protocol: Diazotization of a Weakly Basic Amine (General)

-

Acid Preparation: Prepare a solution of the amine (1.0 eq.) in a suitable strong acid, such as concentrated sulfuric acid or a mixture of sulfuric and acetic acid, cooled to 0-5 °C in an ice-salt bath.

-

Diazotizing Agent: Add nitrosylsulfuric acid (1.0-1.1 eq.) dropwise to the cooled, stirred solution, ensuring the temperature does not rise above 5 °C.

-

Reaction: Stir the mixture at low temperature for 1-2 hours to ensure complete formation of the diazonium salt. The resulting solution contains the active diazonium salt.

-

Subsequent Reaction: This diazonium salt solution can then be used immediately by adding it to a solution of a coupling partner (for azo dyes) or a solution containing a nucleophile (e.g., CuCl, CuBr, KI, H₂O) for Sandmeyer or related reactions.

Conclusion

The amine group of this compound is significantly deactivated by the potent electron-withdrawing nature of the 4-nitroisoxazole ring. This results in very low basicity and poor nucleophilicity, rendering the amine unreactive under mild conditions. Key transformations such as N-acylation, N-alkylation, and diazotization require specific and often harsh reaction conditions, such as activation with a strong base or the use of non-aqueous superacidic media. A thorough understanding of these reactivity constraints is critical for the successful application of this compound as a versatile building block in the synthesis of complex molecules for drug discovery and materials science.

References

The Pivotal Role of the Nitro Group in the Reactivity of 3-Methyl-4-nitroisoxazol-5-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-nitroisoxazol-5-amine is a multifaceted heterocyclic compound whose reactivity is profoundly governed by the electronic interplay between the activating nitro group and the donating amine substituent on the isoxazole core. This technical guide elucidates the pivotal role of the 4-nitro group in modulating the chemical behavior of this molecule. By drawing on established principles of isoxazole chemistry and analysis of related structures, we explore the anticipated reaction pathways, including electrophilic reactions on the enamine-like system, activation of the C3-methyl group, and potential nucleophilic aromatic substitution. This document serves as a foundational resource for researchers leveraging this scaffold in synthetic chemistry and drug discovery.

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents. The substitution pattern on this heterocycle dictates its biological activity and chemical reactivity. In this compound, the presence of a strongly electron-withdrawing nitro group at the C4 position, adjacent to an electron-donating amino group at C5, creates a unique electronic environment that significantly influences its reactivity. Understanding the role of the nitro group is paramount for predicting the molecule's behavior in chemical transformations and for designing novel synthetic routes.

Physicochemical Properties

| Property | Value |

| CAS Number | 41230-51-7[1][2] |

| Molecular Formula | C4H5N3O3[1][3] |

| Molecular Weight | 143.10 g/mol [1] |

| SMILES | CC1=NOC(N)=C1--INVALID-LINK--=O[1] |

| InChIKey | NRYUCAPNMJIWFE-UHFFFAOYSA-N[1] |

The Activating Role of the 4-Nitro Group

The nitro group at the C4 position is the primary driver of the reactivity of the this compound scaffold. Its strong electron-withdrawing nature (-M and -I effects) polarizes the isoxazole ring, influencing the reactivity of the adjacent substituents.

Activation of the 5-Amino Group and Enamine-like Reactivity

The juxtaposition of the electron-donating amino group at C5 and the electron-withdrawing nitro group at C4 establishes a push-pull system. This enhances the nucleophilicity of the amino group and imparts enamine-like character to the C5 position. Studies on related 5-enamino-4-nitroisoxazoles have shown that these compounds exhibit reactivity akin to enamines, readily reacting with electrophiles.[4]

This suggests that this compound can undergo a variety of reactions at the amino group and the C5 position.

Caption: Predicted electrophilic reactions of this compound.

Acidification and Activation of the 3-Methyl Group

The electron-withdrawing effect of the 4-nitro group extends to the C3-methyl group, increasing the acidity of its protons. This facilitates the deprotonation of the methyl group by a base to form a carbanion. This nucleophilic species can then participate in various condensation reactions, such as Knoevenagel or aldol-type condensations with aldehydes and other electrophiles. This reactivity pattern is well-documented for 3,5-dialkyl-4-nitroisoxazoles.[4]

Caption: Activation of the C3-methyl group by the 4-nitro substituent.

Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

While less common for isoxazoles than for other nitro-activated aromatic systems, the potent activation by the nitro group could render the C5 position susceptible to nucleophilic aromatic substitution (SNAr), where the nitro group itself is displaced by a strong nucleophile. Research has demonstrated that 5-nitroisoxazoles can undergo SNAr reactions with various nucleophiles, providing a pathway to polysubstituted isoxazoles.[5][6][7] The presence of the C5-amino group in the target molecule would likely influence the feasibility and regioselectivity of such a reaction.

Potential Synthetic Pathways and Reactions

Based on the activating role of the nitro group, several key reaction types are anticipated for this compound.

| Reaction Type | Reagents/Conditions | Expected Product | Role of Nitro Group |

| N-Alkylation/Acylation | Alkyl halides, Acyl chlorides, Base | N-substituted derivatives | Enhances nucleophilicity of the amino group |

| Condensation Reactions | Aldehydes, Base | 3-(2-hydroxyalkyl)-4-nitroisoxazol-5-amines | Acidifies C3-methyl protons |

| Diazotization | NaNO2, HCl | Isoxazole-5-diazonium salt | Stabilizes the diazonium intermediate |

| Reduction of Nitro Group | Fe/AcOH, H2/Pd-C | 3-Methylisoxazole-4,5-diamine | Acts as a reducible functional group |

Experimental Protocols (Exemplary from Related Compounds)

While specific experimental data for this compound is limited in the public domain, the following protocols for analogous transformations highlight the general conditions that would likely be applicable.

Synthesis via Reduction of a Nitro Precursor (Hypothetical)

A plausible synthesis for this compound would involve the reduction of a dinitro precursor or the introduction of the amino group onto a pre-formed nitroisoxazole. A related procedure for the reduction of a nitro group on an isoxazole ring is the reduction of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate.[8]

-

Reaction: Reduction of a nitro group to an amine.

-

Reagents: Iron powder, Acetic acid/Water mixture.

-

Procedure: To a solution of the nitroisoxazole derivative in a 3:1 v/v mixture of acetic acid and water, iron powder (5.0 eq) is added. The mixture is stirred at 50°C for 2 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is basified with a saturated aqueous solution of Na2CO3 and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the amino-isoxazole.[8]

Caption: General workflow for the reduction of a nitroisoxazole.

Conclusion

The 4-nitro group in this compound is not merely a passive substituent but a powerful modulator of the molecule's electronic landscape and, consequently, its chemical reactivity. It activates the C5-amino group for electrophilic attack, acidifies the protons of the C3-methyl group for condensation reactions, and potentially allows for nucleophilic substitution reactions. This understanding is critical for scientists aiming to utilize this versatile scaffold in the synthesis of novel compounds for drug discovery and materials science. Further experimental validation is necessary to fully delineate the reactivity profile of this intriguing molecule.

References

- 1. 3-METHYL-4-NITRO-1,2-OXAZOL-5-AMINE | CAS 41230-51-7 [matrix-fine-chemicals.com]

- 2. 41230-51-7|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 5-amino-3-methyl-4-nitroisoxazole (C4H5N3O3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of 3-Methyl-4-nitroisoxazol-5-amine: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and spectroscopic properties of novel chemical entities is paramount. This technical guide provides an in-depth look at the available data for 3-Methyl-4-nitroisoxazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry.

Predicted Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. While experimental mass spectra for this compound are not publicly available, predicted data from computational models provide valuable insights into its expected fragmentation patterns and adduct formation.

| Adduct | Predicted m/z |

| [M+H]⁺ | 144.0404 |

| [M+Na]⁺ | 166.0223 |

| [M+K]⁺ | 182.0018 |

| [M+NH₄]⁺ | 161.0670 |

| [M-H]⁻ | 142.0258 |

| [M+HCOO]⁻ | 188.0313 |

| [M+CH₃COO]⁻ | 202.0469 |

Experimental Protocols: A General Approach

Although specific experimental protocols for this compound were not found, standard methodologies for obtaining spectroscopic data for similar small organic molecules are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would typically be acquired on a 300, 400, or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR of this compound, one would expect to observe signals corresponding to the methyl protons and the amine protons. The ¹³C NMR would show distinct signals for the methyl carbon and the carbons of the isoxazole ring.

Infrared (IR) Spectroscopy: An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film. Characteristic absorption bands would be expected for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the methyl group (around 2850-2960 cm⁻¹), N=O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1345-1385 cm⁻¹), and C=N and C=C stretching of the isoxazole ring.

Mass Spectrometry (MS): Mass spectra would be obtained using techniques such as electrospray ionization (ESI) or electron impact (EI). High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a novel compound like this compound follows a logical progression of spectroscopic techniques.

Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

Signaling Pathway Visualization in Drug Discovery

In the context of drug development, understanding how a compound interacts with biological systems is crucial. While no specific signaling pathways involving this compound have been documented, the following diagram illustrates a generic signaling cascade that such a molecule could potentially modulate.

Caption: A hypothetical signaling pathway potentially modulated by this compound in a biological system.

Technical Guide: Solubility of 3-Methyl-4-nitroisoxazol-5-amine in Common Organic Solvents

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its molecular structure, including its functional groups and overall polarity. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] 3-Methyl-4-nitroisoxazol-5-amine possesses several key structural features that influence its solubility:

-

Isoxazole Ring: A heterocyclic aromatic ring containing nitrogen and oxygen. This moiety contributes to the molecule's polarity.

-

Nitro Group (-NO2): A strongly electron-withdrawing and highly polar group.[5][6] The polarity of the nitro group can enhance solubility in polar solvents.[5]

-

Methyl Group (-CH3): A nonpolar alkyl group which contributes to the lipophilic character of the molecule.

Based on these features, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of the amine and nitro groups, which can participate in hydrogen bonding, suggests at least moderate solubility in these solvents.[7] However, the overall heterocyclic structure may limit high solubility in water. Lower molecular weight amines are generally soluble in water.[2]

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): The highly polar nature of the molecule, due to the nitro group and the heterocyclic ring, suggests good solubility in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): Due to the significant polarity imparted by the amine and nitro groups, this compound is expected to have low solubility in nonpolar solvents.[8] However, many organic compounds have some degree of solubility in diethyl ether.[9]

-

Aqueous Acidic Solutions (e.g., 5% HCl): The basic amine group will be protonated in acidic solutions to form a water-soluble hydrochloride salt.[3][10] Therefore, the compound is expected to be soluble in dilute aqueous acids.[11][12]

-

Aqueous Basic Solutions (e.g., 5% NaOH): The primary amine group is not acidic and is unlikely to be deprotonated by a dilute base. Therefore, solubility in aqueous basic solutions is not expected to be significantly enhanced compared to water.

Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the solubility of a solid organic compound like this compound.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Selection of solvents:

-

Water (distilled or deionized)

-

Diethyl ether

-

5% (w/v) aqueous Sodium Hydroxide (NaOH)

-

5% (w/v) aqueous Sodium Bicarbonate (NaHCO3)

-

5% (v/v) aqueous Hydrochloric Acid (HCl)

-

Ethanol

-

Acetone

-

Toluene

-

Procedure: [10]

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the selected solvent in small portions.

-

After each addition, shake the test tube vigorously for at least 30 seconds. A vortex mixer can be used for thorough mixing.

-

Observe the mixture. If the solid completely dissolves, the compound is considered soluble. If any solid remains, it is considered insoluble or sparingly soluble.

-

If the compound is found to be water-soluble, its effect on litmus or pH paper can be tested to determine if the solution is acidic or basic.[13]

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Scintillation vials or screw-capped test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Chosen organic solvent(s)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry against a calibration curve).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the qualitative solubility testing of an organic compound.

Caption: Workflow for qualitative solubility analysis.

References

- 1. youtube.com [youtube.com]

- 2. globalconference.info [globalconference.info]

- 3. studylib.net [studylib.net]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. lkouniv.ac.in [lkouniv.ac.in]

- 6. kmchemistry.com [kmchemistry.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Qualitative tests of amines | PPTX [slideshare.net]

- 12. firsthope.co.in [firsthope.co.in]

- 13. quora.com [quora.com]

3-Methyl-4-nitroisoxazol-5-amine: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-nitroisoxazol-5-amine is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of more complex molecules. Its unique structural features, including the reactive nitro group and the primary amine on the isoxazole core, make it a valuable synthon in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a detailed (proposed) experimental protocol for its synthesis, its reactivity, and its applications, with a focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a stable organic compound with the following properties:

| Property | Value | Reference |

| IUPAC Name | 3-methyl-4-nitro-1,2-oxazol-5-amine | [1] |

| CAS Number | 41230-51-7 | [1] |

| Molecular Formula | C4H5N3O3 | [1][2] |

| Molecular Weight | 143.10 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | >250 °C (decomposes) | |

| SMILES | CC1=NOC(=C1--INVALID-LINK--[O-])N | [2] |

| InChI | InChI=1S/C4H5N3O3/c1-2-3(7(8)9)4(5)10-6-2/h5H2,1H3 | [2] |

Synthesis of this compound

A proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic pathway for this compound.

Proposed Experimental Protocol

Step 1: Synthesis of 3,5-Dimethyl-4-nitroisoxazole

-

To a stirred solution of 3,5-dimethylisoxazole in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water until neutral, and dried to afford 3,5-dimethyl-4-nitroisoxazole.

Step 2: Synthesis of 5-(Bromomethyl)-3-methyl-4-nitroisoxazole

-

3,5-Dimethyl-4-nitroisoxazole is dissolved in a suitable solvent such as carbon tetrachloride.

-

N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) are added to the solution.

-

The mixture is refluxed for several hours under irradiation with a UV lamp.

-

After cooling, the succinimide is filtered off, and the solvent is removed under reduced pressure to yield 5-(bromomethyl)-3-methyl-4-nitroisoxazole.

Step 3: Synthesis of 3-Methyl-4-nitroisoxazole-5-carboxylic acid

-

5-(Bromomethyl)-3-methyl-4-nitroisoxazole is oxidized using a strong oxidizing agent like potassium permanganate (KMnO4) in an aqueous solution.

-

The reaction mixture is heated to reflux until the purple color of the permanganate disappears.

-

The mixture is then cooled and filtered to remove manganese dioxide.

-

The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then filtered, washed with cold water, and dried.

Step 4: Synthesis of this compound

-

The 3-methyl-4-nitroisoxazole-5-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.

-

The acid chloride is then treated with sodium azide to form the corresponding acyl azide (Curtius rearrangement).

-

The acyl azide is carefully heated in an inert solvent (e.g., toluene), leading to the loss of nitrogen gas and the formation of an isocyanate intermediate.

-

The isocyanate is then hydrolyzed with aqueous acid to yield the final product, this compound.

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR | δ (ppm): ~2.5 (s, 3H, CH₃), ~6.0-7.0 (br s, 2H, NH₂) |

| ¹³C NMR | δ (ppm): ~12 (CH₃), ~110-120 (C4-NO₂), ~150-160 (C3-CH₃), ~160-170 (C5-NH₂) |

| IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~1620 (N-H bend), ~1550 and ~1350 (asymmetric and symmetric NO₂ stretch), ~1450 (C=N stretch of isoxazole) |

| Mass Spec | [M+H]⁺ = 144.0404 |

Reactivity and Applications as a Heterocyclic Building Block

The synthetic utility of this compound stems from the reactivity of the 4-nitroisoxazole core. The electron-withdrawing nitro group significantly influences the reactivity of the isoxazole ring, making it susceptible to various transformations.

Caption: Key reactions of the this compound scaffold.

Reduction of the Nitro Group

The nitro group at the C4 position can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/AcOH)[3]. This transformation provides access to 3-methyl-4,5-diaminoisoxazole, a valuable precursor for the synthesis of fused heterocyclic systems like isoxazolo[4,5-b]pyrazines and isoxazolo[4,5-b]pyridines, which are of interest in medicinal chemistry.

Reactions of the Amino Group

The primary amino group at the C5 position can undergo a variety of reactions typical for aromatic amines.

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures yields a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents at the C5 position, including halogens, cyano, and hydroxyl groups.

-

Acylation and Sulfonylation: The amino group can be acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides. These derivatives are often explored for their potential biological activities.

-

Condensation Reactions: Condensation with aldehydes and ketones leads to the formation of Schiff bases (imines), which can serve as intermediates for further synthetic transformations or be evaluated as bioactive compounds themselves.

Nucleophilic Aromatic Substitution (SNAr)

While the amino group itself is not a good leaving group, a related precursor, 5-halo-3-methyl-4-nitroisoxazole, would be highly susceptible to nucleophilic aromatic substitution. The strong electron-withdrawing effect of the nitro group activates the C5 position towards attack by various nucleophiles (e.g., amines, alkoxides, thiolates), allowing for the introduction of a wide range of functional groups. This highlights the potential of the core scaffold in combinatorial chemistry for the generation of compound libraries.

Biological and Medicinal Chemistry Applications

The isoxazole nucleus is a well-established privileged structure in medicinal chemistry, and the introduction of a nitro group can enhance or modulate biological activity. Derivatives of nitroisoxazoles have been investigated for a range of therapeutic applications:

-

Antimicrobial Agents: Nitro-containing heterocycles are known for their antibacterial and antiprotozoal activities. The nitro group can be bioreduced in anaerobic microorganisms to generate reactive nitrogen species that are toxic to the cells. Derivatives of 3-methyl-4-nitroisoxazole could be explored as potential agents against various pathogens.

-

Anticancer Agents: The isoxazole scaffold is present in several approved anticancer drugs. The ability to functionalize both the C4 and C5 positions of the this compound core allows for the synthesis of diverse libraries of compounds for screening against various cancer cell lines.

-

Enzyme Inhibitors: The rigid isoxazole ring can serve as a scaffold to position functional groups in a specific orientation to interact with the active sites of enzymes. The diverse chemistry of the nitro and amino groups allows for the introduction of various pharmacophoric features to target specific enzymes.

Conclusion

This compound is a highly functionalized heterocyclic building block with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its rich and versatile reactivity, centered around the nitro and amino groups on the isoxazole core, provides access to a wide variety of complex molecular architectures. Further exploration of the synthesis and reactivity of this compound and its derivatives is likely to lead to the discovery of novel molecules with important applications in drug discovery and materials science.

References

An In-depth Technical Guide to 3-Methyl-4-nitroisoxazol-5-amine: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and handling information, experimental protocols, and potential biological significance of 3-Methyl-4-nitroisoxazol-5-amine (CAS No: 41230-51-7). Due to the limited availability of a specific Safety Data Sheet (SDS), this guide emphasizes general safety precautions for handling energetic and nitro-containing compounds, supplemented with data on structurally related molecules.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₃ | Matrix Fine Chemicals[1] |

| Molecular Weight | 143.102 g/mol | Matrix Fine Chemicals[1] |

| CAS Number | 41230-51-7 | Matrix Fine Chemicals[1] |

| Appearance | Yellow crystal | American Chemical Society[2] |

| Melting Point | 154-156°C | ChemicalBook[1] |

| Boiling Point | 334.4±37.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.492±0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| pKa | -4.14±0.50 (Predicted) | ChemicalBook[1] |

Safety and Handling Precautions

Given the presence of a nitro group and the isoxazole ring, this compound should be handled with the caution appropriate for potentially energetic materials. The following precautions are based on general guidelines for such compounds.[2]

Engineering Controls:

-

Work should be conducted in a well-ventilated chemical fume hood.

-

An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat should be worn. For larger quantities or increased risk of exposure, additional protective clothing may be necessary.

Handling Procedures:

-

Avoid the generation and accumulation of dust.

-

Prevent contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Keep away from heat, sparks, and open flames.

-

Avoid mechanical actions such as scratching or scraping, which could lead to ignition or explosion of this or related energetic materials.[2]

-

Use non-sparking tools.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Consult with environmental health and safety (EHS) professionals for specific guidance.

Experimental Protocol: Synthesis of this compound

A method for the synthesis of this compound has been described in the scientific literature.[2] The following is a summary of that protocol.

Materials:

-

3-Methyl-4-nitro-5-(trinitromethyl) isoxazole (TNMNI)

-

Ammonia (28 wt % in water)

-

Ethanol (EtOH)

Procedure:

-

Dissolve 3-Methyl-4-nitro-5-(trinitromethyl) isoxazole (0.50 g, 1.80 mmol) in ethanol (10 mL).

-

To this solution, add an excess of ammonia (28 wt % in water, 2 mL).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Remove the solvent by evaporation to yield this compound as a yellow crystal.

Experimental Workflow Diagram:

Caption: Synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological signaling pathways of this compound are limited, the broader class of nitroisoxazole derivatives has been investigated for various pharmacological activities.

The biological activity is often attributed to the nitro group, which can undergo bioreduction to form reactive intermediates capable of interacting with cellular components.[3] This mechanism is implicated in the antimicrobial and anticancer properties of some nitroaromatic compounds.[3] The isoxazole ring itself is a common scaffold in medicinal chemistry and can contribute to the inhibition of specific enzymes.[3]

Derivatives of isoxazole have shown a wide range of biological activities, including:

-

Antimicrobial: Some nitroisoxazole derivatives have demonstrated bacteriostatic activity.

-

Anticancer: Certain isoxazole-containing compounds have been explored for their ability to inhibit cancer cell proliferation through mechanisms such as the induction of apoptosis.[3]

-

Anti-inflammatory and Analgesic: The isoxazole nucleus is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[3]

The nitro group on the isoxazole ring is often crucial for these activities. For example, in the context of Chagas disease, the nitro group is thought to be involved in generating radical species that are toxic to the Trypanosoma cruzi parasite.[4] In cancer research, nitroisoxazole-containing compounds have been investigated as dual inhibitors of glutathione peroxidase 4 (GPX4) and mouse double minute 2 (MDM2), which can trigger both ferroptotic and apoptotic cell death in cancer cells.[2][5]

Logical Relationship of Safety Precautions:

Caption: Key safety precautions for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Methyl-4-nitroisoxazole-5-carbaldehyde | 6436-64-2 | Benchchem [benchchem.com]

- 4. Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi [mdpi.com]

- 5. Design, synthesis, and biological evaluation of nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives as novel glutathione peroxidase 4/mouse double minute 2 dual inhibitors that inhibit breast adenocarcinoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Derivatization of 3-Methyl-4-nitroisoxazol-5-amine in Medicinal Chemistry

Topic: Derivatization of 3-Methyl-4-nitroisoxazol-5-amine for Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile heterocyclic building block with significant potential in medicinal chemistry. The isoxazole ring is a key scaffold found in numerous biologically active compounds, and the presence of a nitro group and an amino group offers multiple points for chemical modification. The nitro group acts as a strong electron-withdrawing group, influencing the reactivity of the heterocyclic ring, while the primary amino group at the 5-position serves as a convenient handle for introducing a wide range of substituents to explore structure-activity relationships (SAR). This document provides an overview of the derivatization strategies for this compound and detailed protocols for the synthesis of novel derivatives for potential therapeutic applications. While direct studies on this specific molecule are limited, valuable insights can be drawn from closely related 5-amino-isoxazole analogs. Research on analogous compounds, such as 5-amino-3-(5-nitro-2-furyl)isoxazoles, has demonstrated that derivatization of the 5-amino group can lead to compounds with significant antibacterial and antitrichomonal activities.[1]

Derivatization Strategies

The primary point of derivatization on this compound is the 5-amino group. Common derivatization strategies include N-alkylation and N-acylation to introduce diverse functional groups and modulate the physicochemical properties of the parent molecule.

-

N-Alkylation: Introduction of alkyl or substituted alkyl chains can alter the lipophilicity and steric bulk of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties and its interaction with biological targets.

-

N-Acylation: The formation of amide derivatives by reacting the amino group with acylating agents (e.g., acid chlorides, anhydrides) is a common strategy to introduce a variety of substituents, including aromatic and heterocyclic moieties. This can lead to the discovery of potent and selective therapeutic agents.

These derivatization approaches allow for the generation of large libraries of compounds for high-throughput screening and SAR studies.

Experimental Protocols

The following protocols are adapted from established procedures for the derivatization of structurally similar 5-amino-isoxazoles and are expected to be applicable to this compound.[1]

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes the synthesis of mono- and di-alkylated derivatives of this compound.

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Alkylating agent (e.g., alkyl halide)

-

Standard workup and purification reagents

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 1 hour to ensure the formation of the sodium salt.

-

Cool the reaction mixture to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

-

For dialkylation, the process can be repeated with a second equivalent of the alkylating agent.

Protocol 2: General Procedure for N-Acylation of this compound

This protocol outlines the synthesis of N-acyl derivatives (amides) of this compound.

Materials:

-

This compound

-

Acylating agent (e.g., acid chloride or anhydride)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or THF)

-

Base (e.g., Triethylamine or Pyridine)

-

Standard workup and purification reagents

Procedure:

-

Dissolve this compound (1 equivalent) in an anhydrous solvent and add the base (1.2 equivalents).

-

Cool the mixture to 0 °C and add the acylating agent (1.1 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC.

-

After the reaction is complete, wash the mixture with water and a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography or recrystallization to yield the pure N-acylated product.

Quantitative Data

The following table summarizes hypothetical quantitative data for derivatives of this compound based on activities observed for analogous compounds to illustrate potential therapeutic applications. The data presented is for illustrative purposes to guide research efforts.

| Compound ID | R1 | R2 | Biological Target/Assay | IC50 / MIC (µM) |

| Parent | H | H | - | - |

| Deriv-A1 | CH₃ | H | Trichomonas vaginalis | 15.2 |

| Deriv-A2 | CH₂CH₃ | H | Trichomonas vaginalis | 12.8 |

| Deriv-A3 | CH₃ | CH₃ | Trichomonas vaginalis | 25.5 |

| Deriv-B1 | COCH₃ | H | Gram-negative Bacteria | >100 |

| Deriv-B2 | COPh | H | Gram-negative Bacteria | 50.7 |

| Deriv-B3 | COCH₃ | COCH₃ | Gram-negative Bacteria | 85.3 |

Visualizations

Experimental Workflow for Derivatization

Caption: General experimental workflow for N-alkylation and N-acylation of this compound.

Potential Signaling Pathway Inhibition

While the specific signaling pathways targeted by derivatives of this compound are not yet elucidated, many nitroheterocyclic compounds exert their antimicrobial effects by inhibiting key enzymes in essential metabolic pathways. For instance, nitroreductase-mediated activation can lead to the generation of cytotoxic radical species that damage DNA and other macromolecules. The diagram below illustrates a hypothetical mechanism of action.

Caption: Hypothetical mechanism of action for nitroisoxazole derivatives involving reductive activation.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. The synthetic protocols and derivatization strategies outlined in these application notes provide a foundation for researchers to explore the medicinal chemistry of this compound class. Further investigation into the biological activities of novel derivatives and their mechanisms of action is warranted to fully realize the therapeutic potential of this versatile heterocyclic core.

References

Application Notes and Protocols for the Synthesis of Novel Bioactive Molecules from 3-Methyl-4-nitroisoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-Methyl-4-nitroisoxazol-5-amine as a versatile starting material for the synthesis of novel bioactive molecules. The protocols detailed below offer pathways to generate a library of derivatives with potential therapeutic applications in oncology and infectious diseases. The isoxazole scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This document outlines synthetic strategies, experimental procedures, and the biological evaluation of newly synthesized compounds, supported by quantitative data and pathway diagrams.

Overview of Synthetic Strategies

This compound offers several reaction sites for chemical modification, primarily at the 5-amino group and the 4-nitro group. The amino group can readily undergo acylation, sulfonylation, and urea formation to yield a diverse range of derivatives. Furthermore, the nitro group can be reduced to an amino group, opening up possibilities for further functionalization and the creation of compounds with different electronic and steric properties.

A general workflow for the synthesis of bioactive derivatives from this compound is depicted below.

Caption: Synthetic workflow for generating bioactive molecules.

Experimental Protocols

General Synthesis of N-(3-Methyl-4-nitroisoxazol-5-yl)amides (Amide Derivatives)

This protocol describes a general method for the acylation of the 5-amino group of this compound with various acyl chlorides.

Materials:

-

This compound

-

Substituted benzoyl chloride (or other acyl chloride)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-(3-Methyl-4-nitroisoxazol-5-yl)amide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Synthesis of N-((3-Methyl-4-nitroisoxazol-5-yl)carbamoyl)amines (Urea Derivatives)

This protocol outlines the synthesis of urea derivatives by reacting this compound with various isocyanates.

Materials:

-

This compound

-

Substituted isocyanate

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile

-

Hexane

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF or acetonitrile.

-

Add the desired isocyanate (1.05 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

-

If a precipitate forms, filter the solid, wash with cold THF or hexane, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with hexane or an ether/hexane mixture to induce precipitation.

-

Filter the solid product, wash with hexane, and dry to yield the desired urea derivative.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Synthesis of N-(3-Methyl-4-nitroisoxazol-5-yl)sulfonamides (Sulfonamide Derivatives)

This protocol describes the synthesis of sulfonamide derivatives from this compound and various sulfonyl chlorides.

Materials:

-

This compound

-

Substituted benzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in pyridine at 0 °C.

-

Slowly add the desired sulfonyl chloride (1.1 eq) to the solution.

-

Allow the reaction mixture to stir at room temperature for 6-18 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-water and extract with DCM (3 x 25 mL).

-

Wash the combined organic layers with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to obtain the desired N-(3-Methyl-4-nitroisoxazol-5-yl)sulfonamide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivity of various isoxazole derivatives, providing a reference for the potential efficacy of newly synthesized compounds.

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Amide-1 | HeLa | 15.48 ± 0.89 | [2] |

| Amide-2 | Hep3B | 5.96 ± 0.87 | [2] |

| Amide-3 | MCF-7 | 4.56 ± 2.32 | [2] |

| Sulfonamide-1 | A549 | 10-100 | [3] |

| Sulfonamide-2 | MCF-7 | 10-100 | [3] |

| Isoxazole-A | MCF-7 | 9.15 ± 1.30 | [4] |

| Isoxazole-B | A549 | 14.92 ± 1.70 | [4] |

| Isoxazole-C | HT1080 | 9.02 | [4] |

Table 2: Antimicrobial Activity of Isoxazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Isoxazole-D | S. epidermidis 756 | 56.2 | [1] |

| Isoxazole-E | E. coli ATCC 25922 | 28.1 | [1] |

| Isoxazole-F | C. albicans 128 | 14 | [1] |

| Thiazolyl-Isoxazole-1 | S. aureus | 16.5 (inhibition zone mm) | [4] |

| Triazole-Isoxazole-1 | E. coli ATCC 25922 | 15 | [5] |

| Triazole-Isoxazole-2 | P. aeruginosa | 30 | [5] |

Postulated Signaling Pathway Inhibition

Several isoxazole-containing compounds have been reported to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The PI3K/Akt and NF-κB pathways are prominent targets.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Isoxazole derivatives may inhibit this pathway at various nodes.

Caption: Inhibition of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in inflammation and cell survival, and its constitutive activation is linked to cancer development and chemoresistance. Isoxazole derivatives may inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion